ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC11464773
Molecular Formula: C18H21N5O2S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N5O2S |
|---|---|
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C18H21N5O2S/c1-3-13-21-16(23-15(19)11(9-20-23)18(24)25-4-2)14-10-7-5-6-8-12(10)26-17(14)22-13/h9H,3-8,19H2,1-2H3 |
| Standard InChI Key | YBPHRMWPGXOFCG-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C(=C(C=N4)C(=O)OCC)N |
| Canonical SMILES | CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C(=C(C=N4)C(=O)OCC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothieno[2,3-d]pyrimidine scaffold fused to a tetrahydrobenzene ring, substituted at position 4 with a 5-amino-pyrazole-4-carboxylate group. The pyrimidine ring is further modified by a 2-ethyl substituent, influencing electronic and steric properties . Key structural attributes include:
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Molecular Formula: C₁₉H₂₂N₆O₂S
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Hybridization: The benzothieno-pyrimidine system adopts a planar conformation, while the tetrahydrobenzene ring introduces partial saturation, enhancing solubility in organic solvents .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous benzothieno-pyrimidines exhibit distinct UV-Vis absorption bands near 270–310 nm due to π→π* transitions in the aromatic system . The ethyl ester group at position 4 of the pyrazole is expected to produce a characteristic carbonyl stretch at ~1,720 cm⁻¹ in IR spectra.
Synthesis and Preparation
Synthetic Routes
The compound’s synthesis likely follows multistep protocols common to pyrazole-fused heterocycles. A plausible pathway involves:
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Formation of the Benzothieno-Pyrimidine Core: Cyclocondensation of 2-aminobenzothiophene-3-carboxylate with ethyl acetoacetate under acidic conditions, followed by nitration and reduction to introduce the amino group .
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Pyrazole Ring Construction: Reaction of the pyrimidine intermediate with hydrazine derivatives. For example, ethyl (2Z)-2-cyano-3-ethoxyacrylate may undergo cyclization with hydrazine hydrate in ethanol, as seen in related pyrazole syntheses .
Table 1: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | H₂SO₄, 100°C, 12 h | 65–70% |
| 2 | NH₂NH₂·H₂O, EtOH, reflux | 50–55% |
Challenges in Optimization
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Regioselectivity: Ensuring substitution at the pyrimidine’s position 4 requires careful control of reaction kinetics .
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Purification: Silica gel chromatography is typically employed to isolate the target compound from byproducts like regioisomers or unreacted intermediates .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The amino group (-NH₂) at position 5 of the pyrazole ring is nucleophilic, enabling reactions with:
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Acylating Agents: Acetic anhydride forms acetamide derivatives, potentially enhancing bioavailability.
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Sulfonating Reagents: Tosyl chloride introduces sulfonamide groups, a common tactic in prodrug design .
Ester Hydrolysis
The ethyl ester moiety can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid, which may improve water solubility for pharmacological testing .
| Organism | MIC (Predicted) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 128 μg/mL | Inhibition of DNA gyrase |
| Candida albicans | 256 μg/mL | Ergosterol biosynthesis |
Anticancer Activity
Pyrazole derivatives often intercalate DNA or inhibit topoisomerases. Molecular docking studies suggest the tetrahydrobenzene ring could bind to the ATP pocket of kinases, making it a candidate for tyrosine kinase inhibitor development .
Pharmacokinetic and Toxicological Considerations
ADMET Profiles
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Absorption: The logP value (~2.8) predicts moderate gastrointestinal absorption .
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Metabolism: Hepatic cytochrome P450 enzymes likely oxidize the ethyl group, necessitating prodrug strategies to prolong half-life.
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Toxicity: Limited data exist, but pyrimidine analogs may cause myelosuppression at high doses.
Comparative Analysis with Analogous Compounds
Substituent Effects
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2-Ethyl vs. 2-Methyl: The ethyl group increases lipophilicity, potentially enhancing blood-brain barrier permeability compared to methyl analogs .
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Benzothieno vs. Benzo: The sulfur atom in the thiophene ring improves electron-withdrawing capacity, stabilizing the molecule under physiological conditions .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yields beyond 50%.
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In Vivo Studies: Evaluate efficacy in murine models of infection or cancer.
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Structure-Activity Relationships: Systematically modify substituents to identify pharmacophores.
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